2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems in natural products and drugs, known for their various biologically vital properties . This compound features a unique structure combining a pyridine ring and an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the construction of the indole and pyridine rings followed by their coupling. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the pyridinethione precursor . This precursor undergoes further reactions with various reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure.
Chemical Reactions Analysis
Types of Reactions
2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, indole derivatives are known to interact with cell signaling pathways, influencing processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: A pyridine derivative with antibacterial properties.
Thienopyridine: Known for its antimicrobial activity.
Imidazole Derivatives: Possess a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride is unique due to its combined indole and pyridine structure, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(7-chloro-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-13-3-1-2-11-12(4-7-17)14(19-15(11)13)10-5-8-18-9-6-10;/h1-3,5-6,8-9,19H,4,7,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHBSHSJAJKZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2CCN)C3=CC=NC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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